Cyclopentylacetylene

Catalog No.
S8055033
CAS No.
54140-30-6
M.F
C7H10
M. Wt
94.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentylacetylene

CAS Number

54140-30-6

Product Name

Cyclopentylacetylene

IUPAC Name

ethynylcyclopentane

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2

InChI Key

TXVJSWLZYQMWPC-UHFFFAOYSA-N

SMILES

C#CC1CCCC1

Canonical SMILES

C#CC1CCCC1

Cyclopentylacetylene is an organic compound characterized by the molecular formula C7H10C_7H_{10} and a molecular weight of approximately 94.1543 g/mol. It is classified as an alkyne, specifically an ethynyl derivative of cyclopentane. The structure features a cyclopentyl group attached to an acetylene moiety, which contributes to its unique properties and reactivity. The compound has been assigned the CAS Registry Number 930-51-8 and is recognized by its IUPAC name, ethynylcyclopentane

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Cyclopentylacetylene appears as a colorless liquid with a high degree of flammability, making it essential to handle with care in laboratory settings. Its boiling point ranges from 107 to 109 °C, and it has a flash point of about 1.1 °C, indicating its volatile nature .

Cyclopentylacetylene is a flammable liquid (Flash point likely below room temperature) and can ignite readily. It is also considered harmful if swallowed. Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.
  • Store in a cool, dry, and well-ventilated place away from heat sources and oxidizing agents.
  • Follow proper disposal procedures according to local regulations.
Including:

  • Addition Reactions: Cyclopentylacetylene can participate in electrophilic addition reactions due to the presence of the triple bond.
  • Cycloaddition Reactions: It can engage in cycloaddition processes, forming more complex cyclic structures.
  • Substitution Reactions: The compound can also undergo nucleophilic substitution reactions, where the acetylene moiety can be replaced by other functional groups under appropriate conditions .

These reactions are vital for synthesizing more complex organic molecules and pharmaceuticals.

Cyclopentylacetylene can be synthesized through several methods:

  • Alkyne Synthesis: One common method involves the reaction of cyclopentyl bromide with sodium acetylide. This reaction typically occurs in an anhydrous solvent such as dimethylformamide or tetrahydrofuran.
  • Dehydrohalogenation: Another approach includes dehydrohalogenation of cyclopentyl halides using strong bases like potassium tert-butoxide or sodium hydride, leading to the formation of the alkyne.
  • Sonogashira Coupling: Cyclopentylacetylene can also be synthesized via Sonogashira coupling reactions between appropriate aryl halides and terminal alkynes .

These methods highlight the versatility of cyclopentylacetylene in organic synthesis.

Cyclopentylacetylene finds applications primarily in:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds due to its unique structural properties.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecules through various reaction pathways.
  • Material Science: Cyclopentylacetylene may also have applications in developing new materials, particularly in polymer chemistry where alkyne functionalities are advantageous .

Cyclopentylacetylene shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
CyclohexylacetyleneC8H10Larger cyclic structure; more stable; less reactive than cyclopentylacetylene.
EthynylcyclohexaneC8H10Similar alkyne functionality; larger ring size affects reactivity and stability.
1-PentyneC5H10Straight-chain alkyne; simpler structure; different physical properties compared to cyclopentylacetylene.
3-HexynC6H10Linear alkyne; different reactivity patterns due to chain length and branching.

Cyclopentylacetylene's unique five-membered ring structure combined with its alkyne functionality distinguishes it from these similar compounds, influencing its chemical behavior and potential applications

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XLogP3

2.5

Exact Mass

94.078250319 g/mol

Monoisotopic Mass

94.078250319 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-11-23

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